molecular formula C9H9FN2O3 B156583 2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 10016-09-8

2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No.: B156583
CAS No.: 10016-09-8
M. Wt: 212.18 g/mol
InChI Key: IKWVBWXAHHTTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-fluoro-N-methyl-4’-nitro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the N-position, and a nitro group at the 4’-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-fluoro-N-methyl-4’-nitro- typically involves the nitration of a precursor acetanilide compound. The nitration process can be carried out using mixed nitric and sulfuric acids, which favor para-substitution on the aromatic ring . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which can lead to ortho-substitution .

Industrial Production Methods

Industrial production methods for Acetanilide, 2-fluoro-N-methyl-4’-nitro- are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-fluoro-N-methyl-4’-nitro- can undergo various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields dinitroacetanilides, while reduction can produce corresponding amines .

Scientific Research Applications

Acetanilide, 2-fluoro-N-methyl-4’-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetanilide, 2-fluoro-N-methyl-4’-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetanilide, 2-fluoro-N-methyl-4’-nitro- is unique due to the specific combination of fluoro, methyl, and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

10016-09-8

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9FN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3

InChI Key

IKWVBWXAHHTTCR-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF

Key on ui other cas no.

10016-09-8

Synonyms

2-Fluoro-N-methyl-4'-nitroacetanilide

Origin of Product

United States

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